molecular formula C17H15ClN2O2S B2538974 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid CAS No. 338772-46-6

4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid

Cat. No.: B2538974
CAS No.: 338772-46-6
M. Wt: 346.83
InChI Key: SIGPCEVMMBMMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

DNA Minor Groove Binding

Compounds similar to 4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid, like Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of DNA. This interaction is specific to AT-rich sequences and has made Hoechst stains vital tools in cell biology for DNA visualization and quantification. The research indicates the utility of minor groove binders in understanding DNA architecture, gene expression regulation, and as potential therapeutic agents due to their selective binding properties (Issar & Kakkar, 2013).

Antioxidant Capacity Evaluation

Research on antioxidant capacity, such as studies involving ABTS/PP assays, sheds light on how compounds with specific functional groups can interact with radicals. This is crucial for understanding the antioxidant properties of various substances, including complex organic molecules that might share structural similarities with this compound. These assays help in evaluating the potential of compounds in mitigating oxidative stress, which is relevant in disease prevention and therapy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthetic Methodologies and Intermediate Uses

The synthesis of complex molecules often involves key intermediates that possess unique reactivity due to their structural features. For example, the development of practical methods for synthesizing metal passivators and light-sensitive materials showcases the importance of innovative synthetic strategies in producing compounds with desired functionalities. This research area might encompass methods relevant to the synthesis or modification of this compound, highlighting the role of such compounds in creating new materials and chemicals with specific applications (Gu, Yu, Zhang, & Xu, 2009).

Therapeutic Potential and Drug Design

The exploration of novel compounds for therapeutic applications often involves detailed studies on their mechanism of action, specificity, and efficacy. Research into benzimidazole derivatives and their role as fungicides and potential anticancer agents exemplifies the broader relevance of structurally complex compounds in medicine. Such studies are foundational for understanding the pharmacodynamics and pharmacokinetics of new drugs, including those that may relate to the action of this compound in biological systems (Davidse, 1986).

Environmental Impact and Degradation Pathways

Understanding the environmental fate of chemical compounds is essential for assessing their ecological impact and for developing strategies for their degradation or removal. Advanced oxidation processes (AOPs) research, for instance, provides insights into how compounds break down under specific conditions, leading to the formation of by-products that may have their own environmental and health implications. This area of research is crucial for compounds like this compound, which may enter the environment through various channels (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c18-14-5-1-12(2-6-14)11-23-17-19-9-10-20(17)15-7-3-13(4-8-15)16(21)22/h1-8H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGPCEVMMBMMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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